Bromo-PEG12-acid

PROTAC Linker PEGylation Bioconjugation

Bromo-PEG12-acid is a heterobifunctional, monodisperse PEG12 linker (MW 681.61) with terminal bromide and carboxylic acid groups. Its discrete, single-chain-length design eliminates the analytical variability of polydisperse PEGs, ensuring identical linker length in every PROTAC molecule for reproducible SAR and degradation assays. The 12-unit PEG chain provides superior aqueous solubility versus shorter analogs—offering ~50% more ether oxygens than PEG8 linkers—making it the preferred choice for conjugating hydrophobic cytotoxic payloads in ADC development where aggregation must be avoided. For teams requiring batch-to-batch consistency for IND-enabling studies, this monodisperse linker delivers unambiguous MS and HPLC characterization. Select Bromo-PEG12-acid for intermediate-length, analytically defined bioconjugation.

Molecular Formula C27H53BrO14
Molecular Weight 681.6 g/mol
Cat. No. B12417942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG12-acid
Molecular FormulaC27H53BrO14
Molecular Weight681.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)C(=O)O
InChIInChI=1S/C27H53BrO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30)
InChIKeyKQTZWCVOBWHIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG12-acid: Properties and Core Applications of a Monodisperse PROTAC Linker


Bromo-PEG12-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker featuring a terminal bromide group and a terminal carboxylic acid group [1]. With a defined chemical structure comprising 12 ethylene glycol repeating units, it has a precise molecular weight of 681.61 g/mol (molecular formula C₂₇H₅₃BrO₁₄) [1]. It belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers, primarily utilized in the synthesis of PROTAC molecules for targeted protein degradation, where it functions as a covalent bridge between a ligand for an E3 ubiquitin ligase and a ligand for a target protein . Its design as a discrete, single-chain-length linker ensures reproducible and well-defined bioconjugation outcomes, distinguishing it from polydisperse PEG alternatives [1].

Bromo-PEG12-acid Procurement Risks: Why PEG Linker Substitution Compromises Conjugate Performance


The assumption that any PEG linker of similar molecular weight or functional groups can be freely substituted for Bromo-PEG12-acid is a critical oversight in scientific workflow design. The performance of a PEG linker in applications like PROTACs and ADCs is exquisitely sensitive to its exact chain length, which governs fundamental properties including aqueous solubility, molecular flexibility, and the spatial distance between conjugated biomolecules . In contrast to polydisperse PEGs, which consist of a mixture of chain lengths, Bromo-PEG12-acid is a monodisperse compound with a single, defined molecular weight . This guarantees batch-to-batch consistency and eliminates the analytical and regulatory variability inherent to polydisperse mixtures . Furthermore, even when comparing monodisperse analogs, the specific number of ethylene glycol units (e.g., PEG8 vs. PEG12 vs. PEG24) directly impacts the hydrodynamic radius of the resulting conjugate, its solubility profile, and its susceptibility to proteolytic degradation in biological systems . Therefore, substituting Bromo-PEG12-acid with a shorter or longer analog, or a polydisperse mixture, can significantly alter the physicochemical properties of the final conjugate, leading to unpredictable efficacy, altered pharmacokinetics, and failed experiments.

Quantitative Differentiation Evidence for Bromo-PEG12-acid vs. PEG Analogs


Bromo-PEG12-acid: Molecular Weight and Chain Length Comparison to Shorter and Longer Analogs

Bromo-PEG12-acid occupies a distinct middle ground in terms of PEG chain length. It is significantly larger than shorter-chain analogs like Bromo-PEG1-acid and Bromo-PEG8-acid, and correspondingly smaller than extended-chain versions like Bromo-PEG24-acid. This difference in size is not trivial; it translates directly into differences in conjugate hydrodynamic radius and solubility. For instance, the molecular weight of Bromo-PEG12-acid is 681.61 g/mol [1], which is 176.21 g/mol heavier than Bromo-PEG8-acid (505.4 g/mol) and 681 g/mol heavier than Bromo-PEG1-acid (presumed < 200 g/mol). This 35% increase in mass from the PEG8 to PEG12 analog provides a greater degree of steric shielding and aqueous solubility enhancement when conjugated to hydrophobic payloads or proteins.

PROTAC Linker PEGylation Bioconjugation

Bromo-PEG12-acid: Benchmarking Solubility Enhancement via Monodisperse PEG12

A key driver for selecting a PEG12 linker over a shorter PEG unit is the substantial increase in aqueous solubility and reduction in non-specific binding it confers to conjugated biomolecules. While direct solubility data for Bromo-PEG12-acid in mg/mL is not reported, the class-level inference is well-established: increasing the number of ethylene glycol units in a monodisperse PEG chain from 8 to 12 significantly enhances hydrophilicity . This is due to the increased number of hydrogen-bond-accepting ether oxygens, which more effectively disrupt the water structure and solubilize hydrophobic domains. For instance, the PEG12 chain in Bromo-PEG12-acid provides approximately 50% more ether oxygen atoms than a PEG8 chain (Bromo-PEG8-acid), leading to a proportional increase in its capacity to solubilize a conjugated payload or mask a hydrophobic protein surface .

ADC Linker PROTAC Linker Aqueous Solubility

Bromo-PEG12-acid: Monodisperse Purity Advantage vs. Polydisperse PEG Reagents

Bromo-PEG12-acid is offered as a monodisperse (discrete) PEG reagent, meaning it possesses a single, well-defined molecular weight and a uniform chemical structure. This is in stark contrast to polydisperse PEG products, which are mixtures of different chain lengths and are characterized by an average molecular weight . The difference is quantifiable in terms of purity and analytical consistency. Monodisperse PEGs, like Bromo-PEG12-acid, are typically supplied at high purity (e.g., >98%) and yield a single peak in mass spectrometry and HPLC analysis [1]. Polydisperse PEGs, conversely, produce a broad, complex distribution of peaks, complicating product characterization, batch-to-batch reproducibility, and ultimately, regulatory filing for therapeutic development. This discrete nature ensures that each PROTAC or ADC molecule synthesized with Bromo-PEG12-acid has an identical linker composition.

PROTAC Synthesis Analytical Consistency Regulatory Compliance

Optimal Use Cases for Bromo-PEG12-acid Based on Quantitative Evidence


PROTAC Development Requiring an Intermediate-Length, Monodisperse Linker

Bromo-PEG12-acid is optimally deployed in the synthesis of PROTACs where an intermediate linker length is required to achieve the correct spatial orientation for forming a stable ternary complex between the target protein and the E3 ligase [1]. Its 12-unit PEG chain provides a longer reach than a PEG8 linker, potentially allowing for better accommodation of bulky protein interfaces, while remaining more compact and less flexible than a PEG24 linker, which could reduce the effective concentration of the two protein-binding moieties. The monodisperse nature of Bromo-PEG12-acid ensures that every PROTAC molecule in a given batch has an identical linker length, a critical factor for reproducible degradation activity assays and structure-activity relationship (SAR) studies .

Antibody-Drug Conjugate (ADC) Payload Solubilization

In ADC construction, the hydrophobicity of many potent cytotoxic payloads (e.g., MMAE, PBD dimers) often leads to aggregation of the final conjugate, compromising its safety and efficacy [1]. The PEG12 chain in Bromo-PEG12-acid provides a substantial hydrophilic shield when incorporated into the linker system. Compared to a shorter PEG8 linker, the PEG12 version offers approximately 50% more ether oxygen atoms, significantly increasing the aqueous solubility of the linker-payload construct and reducing the risk of ADC aggregation . This makes Bromo-PEG12-acid a preferred building block for synthesizing linker-payloads intended for conjugation to antibodies, particularly when working with highly hydrophobic warheads.

Preclinical Studies Demanding High Batch-to-Batch Reproducibility

For both academic research groups seeking to publish reproducible data and biopharmaceutical companies advancing drug candidates toward IND filing, the analytical consistency of reagents is paramount [1]. Bromo-PEG12-acid, as a monodisperse compound, offers a distinct advantage over polydisperse PEG alternatives. Its discrete, single molecular weight allows for precise and unambiguous characterization of the resulting bioconjugates by mass spectrometry and HPLC . This facilitates rigorous quality control, ensures that data from different synthesis batches are directly comparable, and provides the analytical definition required for regulatory documentation of the manufacturing process for a therapeutic candidate.

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